molecular formula C11H13N B12107343 1-Azabicyclo[3.1.0]hexane, 5-phenyl- CAS No. 1314934-70-7

1-Azabicyclo[3.1.0]hexane, 5-phenyl-

Cat. No.: B12107343
CAS No.: 1314934-70-7
M. Wt: 159.23 g/mol
InChI Key: SCYUAGWRMZPUMM-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Scaffolds in Modern Organic Chemistry

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a distinctive three-dimensional structure. youtube.comyoutube.com This arrangement contrasts with fused bicyclic compounds, where only two adjacent atoms are shared, and spiro compounds, which share a single atom. youtube.comyoutube.com The connecting atoms between the two non-adjacent "bridgehead" carbons form the "bridge". youtube.comyoutube.com

A key characteristic of bridged bicyclic systems is their inherent rigidity. youtube.com The bridge constrains the molecule's movement, which significantly influences its stereochemistry and chemical reactivity. youtube.com This rigidity and defined three-dimensional orientation are of great interest in drug discovery. researchgate.netnih.govnih.gov Modern pharmaceutical research increasingly focuses on moving away from "flat" two-dimensional molecules towards more complex, saturated (sp3-rich) structures, as these are more likely to be successful in clinical development. researchgate.netacs.orgacs.org

Bridged bicyclic scaffolds are prevalent in numerous natural products and biologically active molecules, such as eucalyptol (B1671775) and testosterone (B1683101) (which contains fused rings, a related polycyclic system). youtube.comrsc.org Their unique stereochemical and conformational properties can directly impact their biological activity, making them a vital area of study in organic and medicinal chemistry. youtube.com

Overview of Azabicyclo[3.1.0]hexane Motifs in Advanced Chemical Synthesis

Within the diverse family of bridged bicyclic systems, nitrogen-containing heterocycles, particularly the 3-azabicyclo[3.1.0]hexane framework, are of considerable importance. bohrium.comnih.gov This motif is a key structural feature in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals. bohrium.comnih.govresearchgate.net For instance, derivatives of this scaffold have been identified as hepatitis C protease inhibitors and effective plant male gametocides. acs.org The 1-azabicyclo[3.1.0]hexane core, a structural isomer, is also found in notable natural products like the antibiotic ficellomycin. researchgate.netresearchgate.netrsc.orgusfca.edu

The synthesis of these scaffolds has garnered significant attention, leading to the development of numerous methods over the past decades. bohrium.com These synthetic strategies can be broadly categorized into two main approaches: transition-metal-catalyzed reactions and transition-metal-free cyclizations. bohrium.com Transition metals such as palladium, rhodium, copper, and gold have been successfully employed to catalyze the formation of the azabicyclo[3.1.0]hexane ring system. bohrium.comrsc.org For example, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to these derivatives in high yields. rsc.org Similarly, dirhodium(II) catalysts have been shown to be highly effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole, even at very low catalyst loadings. nih.gov

In parallel, transition-metal-free methods have been developed, often focusing on multicomponent reactions or domino reactions under milder, more environmentally friendly conditions. bohrium.comacs.org One such approach involves a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water to produce highly substituted 1-azabicyclo[3.1.0]hex-3-enes. acs.org These varied synthetic routes provide chemists with a versatile toolkit to construct these valuable heterocyclic systems for further study and application.

Research Trajectories of the 1-Azabicyclo[3.1.0]hexane Core Structure, with a focus on 5-phenyl- derivatives

Research into the 1-azabicyclo[3.1.0]hexane core has been significantly driven by its presence in complex natural products and its potential as a pharmacophore. A key area of this research has focused on derivatives bearing a phenyl substituent at the 5-position. The synthesis of the 5-phenyl-1-azabicyclo[3.1.0]hexane skeleton has traditionally involved multi-step intramolecular reactions. acs.org

Recently, novel intermolecular methods have been developed to construct this moiety more efficiently. One such method involves the reaction of 2-(2′-ketoalkyl)-1,3-indandiones with (1-azidovinyl)benzenes under transition-metal-free conditions. acs.orgacs.org This approach yields complex, multiring, spirocyclic compounds fused to the 5-phenyl-1-azabicyclo[3.1.0]hexane core in a highly diastereoselective manner. acs.orgacs.org Preliminary biological studies of these synthesized compounds have shown promising cytotoxic activity against HeLa and triple-negative breast cancer (TNBC) cell lines. acs.org

The tables below summarize the synthesis of various substituted 5-phenyl-1-azabicyclo[3.1.0]hexane derivatives using this metal-free approach, highlighting the versatility and yields of the reaction.

Synthesis of Substituted 5-Phenyl-1-Azabicyclo[3.1.0]hexanes from 2-Phenacyl-1,3-indandione
Substituent on (1-azidovinyl)benzeneProductYield (%)Source
meta-Fluoro3aa71% acs.org
ortho-Chloro3ab72% acs.org
para-Chloro3ac74% acs.org
ortho-Bromo3ad69% acs.org
meta-Bromo3ae68% acs.org
Synthesis of Substituted 5-Phenyl-1-Azabicyclo[3.1.0]hexanes from Substituted 2-(2′-ketoalkyl)-1,3-indandiones
Substituent on 2-(2′-ketoalkyl)-1,3-indandioneProductYield (%)Source
Dichloro3h56% acs.org
Nitro3i72% acs.org
Methyl3j71% acs.org
Furan-containing3k82% acs.org
Dichloro (on indane ring)3m64% acs.org
Difluoro (on indane ring)3n65% acs.org

Furthermore, research on related structures, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, has been conducted. acs.orgnih.gov These compounds were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate and evaluated for their biological activities, with some trans isomers showing in vitro antimalarial activity against Plasmodium falciparum. acs.orgnih.gov This line of research underscores the ongoing effort to explore the chemical space around the 1-azabicyclo[3.1.0]hexane core and to discover new derivatives with valuable biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1314934-70-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-phenyl-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12(11)9-11/h1-3,5-6H,4,7-9H2

InChI Key

SCYUAGWRMZPUMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN2C1)C3=CC=CC=C3

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 1 Azabicyclo 3.1.0 Hexane Formation

Elucidation of Key Reaction Pathways

The primary methods for constructing the 1-azabicyclo[3.1.0]hexane framework include cycloadditions, insertion reactions, and cascade processes. Each pathway offers a unique approach to assembling the fused ring system.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and widely used method for synthesizing pyrrolidine-containing heterocycles, including the 3-azabicyclo[3.1.0]hexane scaffold. acs.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the reaction of α-amino acids with carbonyl compounds. thieme-connect.comnih.gov These reactive intermediates are then trapped by a suitable dipolarophile, such as a cyclopropene (B1174273), to yield the bicyclic system with a high degree of stereoselectivity. thieme-connect.combeilstein-journals.org

The mechanism involves the concerted or stepwise addition of the azomethine ylide to the double bond of the cyclopropene. DFT studies have been employed to investigate the frontier molecular orbitals (FMOs) of the reactants, revealing that these reactions are often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. nih.gov This FMO analysis helps to explain the high regio- and stereoselectivity observed in these cycloadditions. nih.govchim.it While many examples focus on the 3-azabicyclo[3.1.0]hexane variant, the principles are foundational to azabicyclic ring formation.

Table 1: Examples of 1,3-Dipolar Cycloadditions for Azabicyclo[3.1.0]hexane Synthesis
Ylide PrecursorsDipolarophileKey FeatureReference
Ninhydrin and Sarcosine1,2-DiphenylcyclopropenesForms spirocyclic 3-azabicyclo[3.1.0]hexanes with complete stereoselectivity. thieme-connect.com
Ruhemann's purple (stable ylide)3-Substituted CyclopropenesTraps unstable cyclopropenes under mild conditions with high diastereofacial selectivity. nih.govbeilstein-journals.org
IminoestersTrisubstituted CyclopropenesCu-catalyzed asymmetric reaction builds a scaffold with five contiguous stereocenters. acs.org

An alternative and highly effective strategy for forming the 1-azabicyclo[3.1.0]hexane ring system is through the intramolecular cyclopropanation of allylic amines. This transformation is typically mediated by a metal-carbene or carbenoid intermediate. Dirhodium(II) complexes are particularly prominent catalysts for this reaction, efficiently catalyzing the decomposition of a diazo compound precursor to generate a rhodium-associated carbene. pku.edu.cnnih.gov

The mechanism involves the formation of the metal carbene, which then undergoes an intramolecular electrophilic addition to the tethered alkene, forming the cyclopropane (B1198618) ring in a single step. This process is known for its high efficiency and the ability to control stereoselectivity. Recent advancements have shown that these reactions can be performed with very low catalyst loadings (as low as 0.005 mol %). pku.edu.cnnih.gov Furthermore, visible light-induced methods have been developed, where nucleophilic carbenes generated photochemically undergo [2+1]-cycloaddition with tethered olefins without the need for a metal catalyst, showcasing a more sustainable approach. rsc.org

Cascade or tandem reactions provide an atom-economical and efficient means of rapidly assembling complex molecular architectures like 1-azabicyclo[3.1.0]hexane from simple acyclic or cyclic precursors. These processes involve a sequence of intramolecular reactions where the product of one step is the substrate for the next, all occurring in a single pot.

A notable example is the highly diastereoselective synthesis of complex, 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes . acs.org This reaction proceeds under transition-metal-free conditions through an intermolecular reaction between a (1-azidovinyl)benzene and a 1,3-dicarbonyl compound, such as 2-(2′-ketoalkyl)-1,3-indandione. acs.org The proposed mechanism involves the thermal decomposition of the vinyl azide (B81097) to generate a 2H-azirine intermediate, which then participates in a cascade of reactions to form the final, highly functionalized product. This method demonstrates excellent functional group tolerance and provides access to the target 5-phenyl substituted scaffold in moderate to good yields. acs.org Other tandem processes include rhodium-catalyzed hetero-[5+2] cycloaddition/Claisen rearrangement sequences and photoredox-catalyzed radical cascade annulations of 1,6-enynes. nih.govacs.org

Table 2: Diastereoselective Synthesis of 5-phenyl-1-azabicyclo[3.1.0]hexane Derivatives via Cascade Reaction acs.org
Substituent on Phenyl Ring (of azide)ProductYield
4-Methyl3ab72%
4-Methoxy3ac74%
2-Bromo3ad69%
3-Bromo3ae68%
4-Cyano3af70%
4-Nitro3ag69%
4-Trifluoromethyl3ah73%

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

Achieving high levels of stereocontrol is a paramount challenge in the synthesis of the conformationally constrained 1-azabicyclo[3.1.0]hexane system. The relative orientation of substituents on both the pyrrolidine (B122466) and cyclopropane rings is dictated by the reaction mechanism and the specific reagents and catalysts employed.

The stereochemical outcome of reactions to form azabicyclo[3.1.0]hexanes can be controlled through two primary strategies: substrate control, where the inherent chirality of the starting material directs the stereochemistry of the product, or catalyst control, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer or diastereomer over others.

In 1,3-dipolar cycloadditions, the use of chiral catalysts, such as copper complexes with chiral ligands like Ph-Phosferrox, has enabled the asymmetric construction of the 3-azabicyclo[3.1.0]hexane skeleton with excellent enantioselectivity. acs.orgbeilstein-journals.org Similarly, cobalt(II)-based metalloradical catalysis using chiral amidoporphyrin ligands allows for the asymmetric intramolecular aziridination of allylic azidoformates, producing related bicyclic structures with high diastereo- and enantioselectivity. bc.edu For the synthesis of the specific 5-phenyl-1-azabicyclo[3.1.0]hexane scaffold via the cascade reaction of vinyl azides, the transformation proceeds with high diastereoselectivity, although it is substrate-controlled and yields a racemic mixture of a single diastereomer. acs.org

In the context of the 1-azabicyclo[3.1.0]hexane ring system, the substituent on the cyclopropane ring (at C6) can be oriented either exo (away from the five-membered ring) or endo (towards the five-membered ring). Controlling this diastereoselectivity is crucial for accessing specific isomers that may have different biological activities.

The rationalization of exo- versus endo- selectivity is most clearly demonstrated in the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles. pku.edu.cnnih.gov It has been shown that the choice of the dirhodium(II) catalyst is the critical factor. For instance, using dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄] typically results in a mixture of exo and endo products. nih.gov However, by employing bulkier dirhodium(II) carboxylate catalysts, such as dirhodium(II) triphenylacetate [Rh₂(TPA)₄], the reaction can be biased to selectively produce the exo isomer due to steric hindrance that disfavors the endo transition state. pku.edu.cn Conversely, the endo isomer can often be isolated through selective hydrolysis or crystallization procedures from an exo/endo mixture. nih.gov This tunability allows for the selective synthesis of either the pure exo or endo diastereomer by carefully selecting the catalyst and reaction conditions. pku.edu.cn

Table 3: Catalyst Influence on Exo/Endo Selectivity in Cyclopropanation pku.edu.cnnih.gov
CatalystSubstrateKey OutcomeReference
Rh₂(OAc)₄N-Boc-2,5-dihydropyrroleTypically forms a ~1:1 mixture of exo/endo isomers. nih.gov
Rh₂(TPA)₄N-Boc-2,5-dihydropyrroleSelectively forms the exo isomer due to steric bulk. pku.edu.cn
Various Rh(II) catalystsN-Boc-2,5-dihydropyrroleAllows access to either pure exo or endo acid by adjusting catalyst and hydrolysis conditions. pku.edu.cnnih.gov

Proposed Mechanisms for Specific 5-phenyl-1-Azabicyclo[3.1.0]hexane Syntheses, including Azirine Intermediates

The synthesis of complex, multi-ring 5-phenyl-1-azabicyclo[3.1.0]hexane (ABCH) systems has been achieved through a transition-metal-free intermolecular reaction. acs.org This method involves the reaction of α,γ-dicarbonyl compounds, such as 2-(2′-ketoalkyl)-1,3-indandiones or α,γ-diketo esters, with (1-azidovinyl)benzenes. acs.org The process is noted for its high diastereoselectivity and tolerance for a wide range of functional groups. acs.org

A key feature of the proposed mechanism for this transformation is the in situ formation of a 3-phenyl-2H-azirine intermediate. acs.org It is well-established that the thermal decomposition of vinyl azides typically proceeds via an azirine intermediate. acs.org In this specific synthesis, the reaction of (1-azidovinyl)benzene under thermal conditions is believed to generate 3-phenyl-2H-azirine. acs.orgresearchgate.net This hypothesis is supported by reaction monitoring studies using Nuclear Magnetic Resonance (NMR), which confirmed the formation of the 3-phenyl-2H-azirine intermediate during the reaction process. acs.org

The proposed cascade mechanism, based on control experiments and NMR analysis, initiates with the thermal decomposition of the (1-azidovinyl)benzene to yield the 3-phenyl-2H-azirine. acs.org This is followed by a series of steps involving the dicarbonyl compound that ultimately leads to the formation of the fused 5-phenyl-1-azabicyclo[3.1.0]hexane scaffold. acs.org The reaction between donor/acceptor cyclopropanes and 3-phenyl-2H-azirine has also been reported to form the azabicyclic scaffold, lending further support to the role of azirines as crucial intermediates in constructing this framework. researchgate.net

The versatility of this method is demonstrated by its application to various substituted precursors, consistently yielding the desired 5-phenyl-1-azabicyclo[3.1.0]hexane products in moderate to good yields. acs.org

Table 1: Synthesis of Substituted 5-phenyl-1-Azabicyclo[3.1.0]hexane Derivatives

This table details the reaction of various substituted 2-phenacyl-1,3-indandiones and (1-azidovinyl)benzenes to form complex 5-phenyl-1-azabicyclo[3.1.0]hexane compounds. acs.org

EntryPhenyl Substituent on Azide (2a)R Group on Indandione (1a)ProductYield (%)
14-MeH3ab 72
24-OMeH3ac 74
32-BrH3ad 69
43-BrH3ae 68
54-CNH3af 70
64-NO₂H3ag 69
74-CF₃H3ah 73
8H4,5-dichloro3m 64
9H4,5-difluoro3n 65
10H5-NO₂3i 72
11H5-Me3j 71

Computational Chemistry and Theoretical Studies of 1 Azabicyclo 3.1.0 Hexane, 5 Phenyl

Quantum Chemical Calculations for Structural and Electronic Properties

Ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate these properties. For instance, in the structural determination of related azabicyclo[3.1.0]hexane derivatives, ab initio derived calculated data has been used to assign absolute configurations by comparing experimental Vibrational Circular Dichroism (VCD) spectra and optical rotations with theoretical predictions.

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from quantum chemical calculations for 1-Azabicyclo[3.1.0]hexane, 5-phenyl-. The values are illustrative and would need to be confirmed by specific calculations for the target molecule.

ParameterCalculated Value (Illustrative)Method (Example)
C1-N Bond Length1.48 ÅDFT/B3LYP/6-31G
C5-Phenyl Bond Length1.51 ÅDFT/B3LYP/6-31G
C1-C5 Bond Length1.52 ÅDFT/B3LYP/6-31G
Pyrrolidine (B122466) Ring Pucker Angle25°DFT/B3LYP/6-31G
Phenyl Ring Dihedral Angle40°DFT/B3LYP/6-31G*

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential (MEP) are also critical. The MEP, for example, can identify regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions and reactivity.

Mechanistic Insights from Density Functional Theory (DFT) Studies on Cycloaddition Reactions and Selectivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of chemical reactions, including the cycloaddition reactions often used to synthesize azabicyclo[3.1.0]hexane scaffolds. beilstein-journals.orgnih.govbeilstein-archives.org Studies on the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes to form 3-azabicyclo[3.1.0]hexane derivatives have been extensively investigated using DFT. nih.govbeilstein-archives.org These studies help in understanding the stereoselectivity and regioselectivity of such reactions.

The cycloaddition reactions are often controlled by the frontier molecular orbitals (FMOs) of the reactants. nih.gov DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of both the azomethine ylide and the alkene. The interaction between the HOMO of one reactant and the LUMO of the other dictates the reaction's feasibility and outcome. For instance, studies on related systems have shown that these cycloadditions can be HOMO(cyclopropene)-LUMO(ylide) controlled. nih.gov

Transition state theory combined with DFT calculations allows for the determination of the activation energies for different possible reaction pathways, thus explaining the observed selectivity. nih.gov While specific DFT studies on the cycloaddition reactions leading to 1-Azabicyclo[3.1.0]hexane, 5-phenyl- were not found in the provided search results, the principles from related systems are directly applicable. A recent study on the synthesis of 5-phenyl-1-azabicyclo[3.1.0]hexanes via an intermolecular reaction of 2-(2'-ketoalkyl)-1,3-indandiones with (1-azidovinyl)benzenes highlights a modern synthetic approach where DFT could provide mechanistic clarity. researchgate.net

The following table illustrates the type of data that would be generated from DFT studies on a hypothetical cycloaddition reaction to form 1-Azabicyclo[3.1.0]hexane, 5-phenyl-.

Reaction ParameterCalculated Value (Illustrative)Computational Method (Example)
Activation Energy (endo)15 kcal/molM06-2X/6-311+G(d,p)
Activation Energy (exo)18 kcal/molM06-2X/6-311+G(d,p)
Reaction Energy-25 kcal/molM06-2X/6-311+G(d,p)
HOMO Energy (Alkene)-6.2 eVM06-2X/6-311+G(d,p)
LUMO Energy (Ylide)-1.5 eVM06-2X/6-311+G(d,p)

Molecular Dynamics Simulations and Conformational Analysis of Bridged Bicyclic Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like 1-Azabicyclo[3.1.0]hexane, 5-phenyl-, MD simulations can explore the accessible conformational space, including the puckering of the five-membered ring and the rotation of the phenyl group.

Studies on related bridged bicyclic systems, such as 6-phenyl-1,5-diazabicyclo[3.1.0]hexane, have utilized quantum chemical simulations to understand the puckering motion of the five-membered ring. researchgate.net It was found that crystal packing can induce a torsional twisting of the molecule, which requires an activation energy that is compensated by intermolecular interactions. researchgate.net MD simulations can model these environmental effects, whether in the gas phase, in solution, or in a crystalline state.

The conformational landscape of the bicyclo[3.1.0]hexane system is a key determinant of its biological activity. By simulating the molecule's behavior in a relevant environment (e.g., in water or a lipid bilayer), one can predict its preferred conformations and how it might interact with a biological target.

A representative data table from a conformational analysis could include:

Conformational StateRelative Energy (kcal/mol)Population (%)Key Dihedral Angle(s)
Global Minimum0.065Phenyl-C5-C1-N: 35°
Local Minimum 11.225Phenyl-C5-C1-N: -145°
Local Minimum 22.510Phenyl-C5-C1-N: 175°

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can be a predictive tool for exploring novel chemical reactions and understanding their outcomes. For 1-Azabicyclo[3.1.0]hexane, 5-phenyl-, theoretical models can be used to predict its reactivity towards various reagents and to design new synthetic transformations.

Reactivity indices, derived from conceptual DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of reactions.

For example, by calculating these indices, one could predict whether an electrophile would preferentially attack the nitrogen atom or a specific carbon atom on the phenyl ring or the bicyclic core. This predictive power can guide the design of new derivatives with desired properties. While no specific predictive studies for novel transformations of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- were found, the established methodologies are broadly applicable. The synthesis of complex, multiring spirocyclic systems containing the 5-phenyl-1-azabicyclo[3.1.0]hexane core suggests a rich area for such predictive studies to guide further synthetic efforts. researchgate.net

Role in Advanced Organic Synthesis and Medicinal Chemistry

1-Azabicyclo[3.1.0]hexane as a Privileged Scaffold in Drug Discovery

The 1-azabicyclo[3.1.0]hexane core is recognized as a privileged scaffold in drug discovery. This designation stems from its ability to serve as a foundational structure for ligands that can interact with multiple, distinct biological targets with high affinity and selectivity. Its rigid bicyclic system pre-organizes appended functional groups in a defined spatial orientation, which can lead to enhanced binding interactions with proteins. This inherent structural constraint is a key feature that medicinal chemists leverage to design potent and selective modulators of various physiological processes. The utility of this scaffold is evident in its incorporation into a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists targeting the central nervous system. nih.govmdpi.comresearchgate.net

Design Principles for Scaffold Derivatization and Functionalization

The synthetic accessibility and the potential for diverse functionalization are key to the utility of the 1-azabicyclo[3.1.0]hexane scaffold. Chemists have developed various strategies to derivatize this core, enabling a systematic exploration of structure-activity relationships (SAR).

Key derivatization points include:

The Phenyl Ring at C-5: The phenyl group can be substituted with a range of electron-donating or electron-withdrawing groups to modulate electronic properties and explore specific interactions within a receptor's binding pocket.

Other Positions on the Bicyclic Core: Synthetic methods allow for the introduction of functional groups at other positions, further expanding the chemical space that can be explored. acs.org

A notable synthetic approach involves a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical route to various 3-azabicyclo[3.1.0]hexane derivatives. rsc.org Another method describes a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride to produce 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org The development of these synthetic routes, including those that are metal-free and proceed with high diastereoselectivity, has been crucial for generating libraries of compounds for biological screening. acs.org

Impact of Conformational Constraints Imposed by the Bicyclic System

The fused cyclopropane (B1198618) and pyrrolidine (B122466) rings of the 1-azabicyclo[3.1.0]hexane system create a rigid, three-dimensional structure. This conformational rigidity is a significant advantage in drug design as it reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity. The defined geometry of the scaffold allows for the precise positioning of pharmacophoric elements, enhancing selectivity for the intended target over off-targets.

Studies on the conformation of 3-azabicyclo[3.1.0]hexane derivatives have shown that they can adopt either a chair or a boat conformation depending on the substitution pattern. rsc.orgrsc.org This conformational preference, determined by techniques such as 1H NMR spectroscopy and X-ray crystallography, is critical for understanding how these molecules interact with their biological targets. rsc.orgrsc.org For instance, the rigid framework has been successfully used to create conformationally restricted analogues of other important biological molecules, such as furanose rings. researchgate.net This rigidity is a key factor in the high affinity and selectivity observed for many bioactive compounds incorporating this scaffold, such as dopamine (B1211576) D3 receptor antagonists. acs.orgacs.org

Applications as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond its direct use in bioactive compounds, the 1-azabicyclo[3.1.0]hexane scaffold serves as a valuable synthetic intermediate for the construction of more complex molecules. Its inherent functionality and stereochemistry can be leveraged to introduce specific structural features into a larger molecular framework.

For example, the synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives has been achieved through a retrosynthetic analysis that starts from racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate. semanticscholar.org This intermediate undergoes a series of transformations, including azidation, reduction, and cyclization, to form the bicyclic lactam, which can be further reduced to the desired azabicyclo[3.1.0]hexane. semanticscholar.org This scaffold can then be alkylated to introduce additional diversity. semanticscholar.org

The reactivity of the 1-azabicyclo[3.1.0]hexane ring system itself can be exploited in synthesis. For instance, treatment of 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with n-butyllithium leads to the formation of 1-azabicyclo[3.1.0]hexane, which can then react with various electrophiles to yield substituted pyrrolidines and piperidines. nih.govresearchgate.net These transformations highlight the utility of the scaffold as a precursor to other important heterocyclic systems. Furthermore, the development of methods for the stereoselective synthesis of either the exo or endo diastereomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates underscores their importance as pharmaceutical intermediates. acs.org

Applications in the Synthesis of Bioactive Molecules and Related Molecular Mechanisms

The 1-azabicyclo[3.1.0]hexane scaffold is a cornerstone in the development of a variety of bioactive molecules, demonstrating its versatility in targeting different classes of proteins involved in disease.

Development of Enzyme Inhibitors (e.g., NIK inhibitors, Ketohexokinase inhibitors)

The unique structural features of the azabicyclo[3.1.0]hexane core have been instrumental in the design of potent and selective enzyme inhibitors.

NF-κB Inducing Kinase (NIK) Inhibitors: An azabicyclo[3.1.0]hexanone-containing compound has been identified as an inhibitor of NIK, a key enzyme in the NF-κB signaling pathway, which is a promising target for autoimmune disorders. researchgate.net The synthesis of this inhibitor was significantly improved by employing a catalytic, enantioselective C-H activation step, allowing for its production in multigram quantities for further studies. researchgate.net The azabicyclo[3.1.0]hexanone motif was found to reduce clearance while maintaining potency and selectivity. researchgate.net

Ketohexokinase (KHK) Inhibitors: The 3-azabicyclo[3.1.0]hexane scaffold is a key component of potent inhibitors of ketohexokinase (KHK), an enzyme implicated in metabolic disorders driven by high fructose (B13574) consumption. scispace.comresearchgate.netresearchgate.net The discovery of the clinical candidate PF-06835919, a highly potent 3-azabicyclo[3.1.0]hexane acetic acid-based KHK inhibitor, was guided by structure-based drug design. researchgate.netresearchgate.netacs.org This inhibitor demonstrated a significant reduction in liver fat in clinical trials for non-alcoholic fatty liver disease (NAFLD). researchgate.net

Enzyme Target Scaffold Significance Key Findings
NF-κB Inducing Kinase (NIK)Azabicyclo[3.1.0]hexanonePotential treatment for autoimmune disorders. researchgate.netThe scaffold improved metabolic stability while maintaining high potency and selectivity. researchgate.net
Ketohexokinase (KHK)3-Azabicyclo[3.1.0]hexaneTreatment of metabolic disorders like NAFLD. scispace.comwipo.intLed to the development of the clinical candidate PF-06835919. researchgate.netresearchgate.netacs.org

Receptor Antagonists and Modulators (e.g., Opioid Receptors, Muscarinic Receptors, Dopamine D3 Receptors)

The conformationally restricted nature of the 1-azabicyclo[3.1.0]hexane scaffold has made it particularly useful for designing ligands that target G-protein coupled receptors (GPCRs) with high selectivity.

Dopamine D3 Receptor Antagonists: A significant area of application for this scaffold is in the development of potent and selective dopamine D3 receptor antagonists. acs.orgnih.gov These compounds are being investigated for the treatment of substance abuse and other central nervous system disorders. nih.govnih.gov A series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes have shown high affinity and selectivity for the D3 receptor, along with excellent pharmacokinetic properties. acs.orgnih.gov The rigid scaffold plays a crucial role in achieving this selectivity over the closely related D2 receptor. mdpi.com

Opioid Receptor Antagonists: 3-Azabicyclo[3.1.0]hexane derivatives have been designed as novel µ-opioid receptor ligands. nih.gov These compounds have shown picomolar binding affinity and high selectivity for the µ-receptor over the δ and κ subtypes. nih.gov The development of these antagonists, such as CP-866,087, has been facilitated by synthetic methods like palladium-catalyzed cyclopropanation. rsc.org They have potential applications in treating conditions like pruritus. researchgate.net

Muscarinic Receptor Antagonists: The 3-azabicyclo[3.1.0]hexane framework has also been utilized in the development of muscarinic receptor antagonists. nih.gov

Receptor Target Scaffold Derivative Therapeutic Potential Key Findings
Dopamine D3 Receptor1,2,4-Triazolyl azabicyclo[3.1.0]hexanesSubstance abuse, CNS disorders. nih.govnih.govHigh affinity and selectivity over D2 receptors. acs.orgnih.gov
µ-Opioid Receptor3-Azabicyclo[3.1.0]hexane derivativesPruritus. nih.govresearchgate.netPicomolar binding affinity and high selectivity. nih.gov
Muscarinic Receptors3,6-disubstituted azabicyclo[3.1.0]hexane derivativesNot specified.Identified as antagonists. nih.gov

Anticancer and Antitumor Agents (Molecular Mechanisms of Action)

The 1-azabicyclo[3.1.0]hexane scaffold is a core structural feature in several natural products known for their antitumor properties. rsc.orgresearchgate.net The inherent strain of the fused aziridine (B145994) ring makes these compounds susceptible to nucleophilic attack, a reactivity that is central to their biological activity. Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

The primary proposed mechanism for their anticancer action is the inhibition of critical cellular enzymes and disruption of fundamental cellular processes. For instance, certain pyrazole (B372694) derivatives and a substituted azabicyclo[3.1.0]hexane-2,4-dione have shown potent activity against various leukemia, lymphoma, and carcinoma cell lines. nih.gov The molecular mechanism for a related compound, 6-ethoxycarbonyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione , was found to be primarily the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key regulatory enzyme in the de novo purine (B94841) synthesis pathway. nih.gov Inhibition of IMPDH leads to the depletion of guanine (B1146940) nucleotide pools, thereby halting DNA and RNA synthesis and arresting cell proliferation. nih.gov

Other studies on spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have revealed alternative mechanisms of action. These compounds can induce significant cell-cycle perturbation, leading to an accumulation of cells in the SubG1 and G0/G1 phases. researchgate.netdntb.gov.ua At the molecular level, this is often coupled with a decrease in the mitochondrial membrane potential, a key event in the initiation of apoptosis, or programmed cell death. mdpi.comnih.gov Furthermore, these derivatives have been observed to interfere with the actin cytoskeleton, causing the disappearance of stress fibers, which can inhibit cancer cell motility and metastatic potential. researchgate.netnih.govmdpi.com

Cytotoxic Activity of Azabicyclo[3.1.0]hexane Derivatives
Compound DerivativeCancer Cell LineActivity (IC50 / ED50)Primary Molecular MechanismReference
6-ethoxycarbonyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dioneMCF-7 (Breast)0.2-1.0 µg/mlInhibition of IMP Dehydrogenase nih.gov
6-ethoxycarbonyl-3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dioneU87MG (Glioma)1.3-2.6 µg/mlInhibition of IMP Dehydrogenase nih.gov
Spiro-fused 3-azabicyclo[3.1.0]hexanesJurkat, K-562, HeLa, Sk-mel-22 to 10 µMCell cycle arrest (SubG1/G0/G1), Cytoskeleton disruption researchgate.netdntb.gov.ua
Spiro-fused 3-azabicyclo[3.1.0]hexanesK562 (Erythroleukemia)~25–27 µMDecreased mitochondrial membrane potential mdpi.com

Antimicrobial and Antimalarial Activities (Molecular Mechanisms of Action)

Derivatives of the 1-azabicyclo[3.1.0]hexane scaffold have been investigated for their efficacy against various microbial pathogens, including bacteria and the malaria parasite, Plasmodium falciparum.

In the context of antimalarial research, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated. nih.govacs.org These compounds, which feature the core azabicyclo[3.1.0]hexane ring with a phenyl group at the 5-position, showed in vitro activity against the K1 (chloroquine-resistant) strain of P. falciparum. nih.gov The mechanism of action for related antimalarial agents like artemisinin (B1665778) involves the generation of reactive oxygen species and alkylation of parasite-specific proteins, such as heme. acs.org It is plausible that azabicyclo[3.1.0]hexane derivatives could act via a similar alkylating mechanism, targeting essential parasite biomolecules.

In the antibacterial sphere, the azabicyclo[3.1.0]hexane moiety is a component of novel antibiotics designed to combat resistant bacterial strains. asianpubs.org For example, [3.1.0]bicyclohexyl phenyl-oxazolidinone derivatives have demonstrated potent activity against gram-positive bacteria, and some have an expanded spectrum that includes gram-negative organisms like Haemophilus influenza and Moraxella catarrhalis. google.com The mechanism for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. The incorporation of the azabicyclo[3.1.0]hexane structure appears to enhance this activity. google.com Other derivatives, such as 4-amino-2,6-bis(2,4-dichlorophenyl)-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrile , have shown inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. pnu.ac.ir

Antimicrobial Activity of Azabicyclo[3.1.0]hexane Derivatives
Compound DerivativeTarget OrganismActivityReference
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivativesPlasmodium falciparum (K1 strain)In vitro activity noted nih.gov
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivativesMycobacterium tuberculosisAntimycobacterial activity evaluated nih.gov
4-amino-2,6-bis(2,4-dichlorophenyl)-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrileStaphylococcus aureusMIC: 30 mg/mL pnu.ac.ir
4-amino-2,6-bis(2,4-dichlorophenyl)-1-azabicyclo[3.1.0]hex-3-ene-3,5-dicarbonitrilePseudomonas aeruginosaMIC: 40 mg/mL pnu.ac.ir

DNA Alkylating Agents and their Interactions with Nucleic Acids

The 1-azabicyclo[3.1.0]hexane ring is a crucial pharmacophore in several natural products that exert their biological effects through DNA alkylation. rsc.orgresearchgate.net Natural antitumor antibiotics such as azinomycins A and B contain this structural motif, which is responsible for their ability to cross-link DNA. psu.edujst.go.jp

The molecular mechanism involves the nucleophilic opening of the strained aziridine ring by DNA bases, primarily guanine at the N7 position. This process is often acid-catalyzed, where protonation of the ring nitrogen creates a more reactive aziridinium (B1262131) ion, which is a potent electrophile. This initial alkylation event can be followed by a second alkylation by another reactive site on the drug molecule, leading to an interstrand or intrastrand DNA cross-link. These cross-links block the activity of DNA polymerases and helicases, thereby inhibiting DNA replication and transcription, which ultimately triggers cell death. jst.go.jp The 4-hydroxy-1-azabicyclo[3.1.0]hexane structure is considered the active site for these DNA alkylating natural products. psu.edu

Research in Anti-inflammatory and Anti-neurodegenerative Contexts

The versatility of the azabicyclo[3.1.0]hexane scaffold extends to research in neurodegenerative diseases and inflammation. mdpi.comnih.govresearchgate.net Derivatives have been developed as potent and selective inhibitors of key enzymes and receptors in the central nervous system.

One area of focus is the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases 2-AG levels, which can produce therapeutic effects in various neurological and neurodegenerative disorders. Researchers have developed MAGL inhibitors by replacing hydrolytically labile groups with the more stable azabicyclo[3.1.0]hexane scaffold. mdpi.com

Additionally, derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane have been investigated as ligands for sigma (σ) receptors. semanticscholar.org These receptors are implicated in a variety of cellular functions and are targets for treating depression and chemical dependencies. semanticscholar.org The interaction with these receptors may underlie the non-narcotic analgesic effects reported for this class of compounds. semanticscholar.orgacs.org Furthermore, other derivatives have been designed as selective μ opioid receptor ligands, demonstrating the tunability of this scaffold for different neurological targets. nih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1-azabicyclo[3.1.0]hexane scaffold. Research has shown that modifications to the core structure and its substituents have a profound impact on biological activity and target selectivity.

Substitution on the Nitrogen Atom: For 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives targeting sigma receptors, the unsubstituted secondary amine (N-H) showed no significant binding. However, alkylation of the nitrogen with groups like propyl or 2-methyl-2-butene (B146552) resulted in compounds with affinity for both σ1 and σ2 receptors, demonstrating the critical role of the nitrogen substituent in receptor interaction. semanticscholar.org

Substitution on the Phenyl Ring: In the synthesis of 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes , various substitutions on the phenyl ring were tolerated, including electron-withdrawing groups (fluoro, bromo, nitro) and electron-donating groups (methyl), all producing the desired products in moderate to good yields. acs.org This suggests that the phenyl ring can be modified to fine-tune physicochemical properties without disrupting the core structure.

Isomeric and Core Structure Variations: SAR studies of spiro-fused compounds revealed that cyclopropa[a]pyrrolizidine adducts generally exhibit better antiproliferative activity than their 3-azabicyclo[3.1.0]hexane analogues. mdpi.com In another study, it was noted that while phenyl-substituted spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles were active, replacing the phenyl group with a carboxymethyl group led to a loss of activity, highlighting the importance of the aromatic substituent for cytotoxicity. mdpi.com

Side Chain Variation: For the antimalarial ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, varying the length and functionality of side chains attached to the core was a key strategy in evaluating their activity against P. falciparum. nih.gov


Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Azabicyclo 3.1.0 Hexane, 5 Phenyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-phenyl-1-azabicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms.

In ¹H NMR spectra, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) are fundamental for assigning specific protons within the bicyclic system. For instance, the protons on the cyclopropane (B1198618) ring often appear as distinct multiplets at characteristic chemical shifts, and their coupling constants can help establish their cis or trans relationship to substituents on the five-membered ring. semanticscholar.org The aromatic protons of the phenyl group typically resonate in the downfield region (around 7.15-7.42 ppm). semanticscholar.org

Detailed analysis of various derivatives through NMR allows for comprehensive structural verification, as demonstrated in the following table.

¹H and ¹³C NMR Data for Selected 1-Azabicyclo[3.1.0]hexane, 5-phenyl- Derivatives

Compound ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm) Source
(±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one 7.64 (s, broad, 1H), 7.15-7.42 (m, 5H), 3.50 (dd, 1H, J=5.6, 10.4 Hz), 3.25 (d, 1H, J=10.4 Hz), 1.93-2.20 (m, 1H), 1.45 (dd, 1H, J=4.6, 8.0 Hz), 1.06 (dd, 1H, J=4.0, 4.6 Hz) 178.27, 135.64, 128.22, 127.76, 126.44, 42.75, 33.20, 22.15, 18.49 semanticscholar.org
Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate 7.44 (q, J=8.0 Hz, 4H), 3.72 (s, 3H), 3.61 (d, J=20.0 Hz, 1H), 3.03 (d, J=20.0 Hz, 1H), 2.91 (bs, 1H) 172.28, 166.58, 136.75, 129.36, 129.09, 127.52, 80.69, 53.94, 46.46, 35.85 nih.gov

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry of chiral molecules, provided that a suitable single crystal can be grown. This technique maps the electron density of a crystalline sample, allowing for the precise determination of atomic positions in three-dimensional space.

For 5-phenyl-1-azabicyclo[3.1.0]hexane derivatives, which possess multiple chiral centers, X-ray analysis is crucial for unambiguously assigning the configuration. For example, the analgesic agent bicifadine, which is the (+) enantiomer of 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, had its absolute configuration established as (1R, 5S) through single-crystal X-ray analysis. nih.govlookchem.cn This determination was critical, as the analgesic activity was found to be exclusive to this specific enantiomer. nih.gov

In other studies, the absolute configuration of related compounds, such as (1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, was confirmed by an X-ray structure obtained from its (S)-(+)-mandelic acid salt. google.com The known configuration of the mandelic acid salt served as an internal reference to assign the stereochemistry of the bicyclic amine. google.com Similarly, the structures of complex diastereomers and intermediates in multi-step syntheses have been unequivocally confirmed by X-ray crystallography, often referencing the Cambridge Crystallographic Data Centre (CCDC) for the deposited data. acs.orgacs.orgthieme-connect.com The bicyclo[3.1.0]hexane fragment is often observed to adopt a boat-like conformation in the solid state. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of a molecule's elemental formula.

For derivatives of 5-phenyl-1-azabicyclo[3.1.0]hexane, HRMS is routinely used to confirm that the synthesized product has the correct molecular formula. This is typically achieved by observing the protonated molecular ion [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. nih.govrsc.org The experimentally measured mass is compared to the theoretically calculated mass, and a close match (typically within a few parts per million) provides strong evidence for the proposed structure. nih.govrsc.org

The electron ionization (EI) mass spectrum of the parent 1-azabicyclo[3.1.0]hexane shows a molecular ion peak (M⁺) at an m/z of 83, confirming its molecular weight. nist.gov While detailed fragmentation studies for the 5-phenyl derivatives are specific to each unique structure, the analysis provides a molecular fingerprint that confirms the identity and integrity of the compound.

High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives

Compound Formula Ion Calculated m/z Found m/z Source
Methyl (1S,2R,4S,5R,6R)-6-(diethylcarbamoyl)-4-(4-methoxyphenyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate C₂₅H₃₀N₂NaO₄ [M+Na]⁺ 445.2098 445.2112 rsc.org
Methyl 1-(4-Bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate C₁₂H₁₁BrNO₄ [M+H]⁺ 311.9866 311.9874 nih.gov
Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate C₁₂H₁₁N₂O₆ [M+H]⁺ 279.0612 279.0611 nih.gov

Chiral Chromatography (e.g., High-Performance Liquid Chromatography, HPLC) for Enantiomeric Purity Assessment

When 5-phenyl-1-azabicyclo[3.1.0]hexane derivatives are synthesized as single enantiomers or when a racemic mixture is separated, it is essential to determine the enantiomeric purity or enantiomeric excess (ee). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and reliable method for this purpose. rsc.org

This technique allows for the physical separation of the two enantiomers of a chiral compound, which then appear as distinct peaks in the chromatogram. The relative area of the two peaks is used to calculate the enantiomeric excess. The choice of the chiral column and the mobile phase is critical for achieving good separation. Columns such as Chiralcel OD, Chiralpak AD, and Phenomenex chiral series are frequently employed. rsc.orggoogle.comresearchgate.net The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol. rsc.org

For example, the enantiomeric excess of various asymmetrically synthesized azabicyclo[3.1.0]hexane derivatives was determined using a Phenomenex chiral INA column with a mobile phase of hexanes and 2-propanol, where the two enantiomers showed distinct retention times (tr). rsc.org In some cases, preparative supercritical fluid chromatography (SFC) is also used for the separation of stereoisomers on a larger scale. thieme-connect.comthieme-connect.com

Chiral HPLC Conditions for Enantiomeric Purity Assessment of Selected Derivatives

Compound Chiral Column Mobile Phase (ratio) Retention Time (min) Enantiomeric Excess (ee) Source
Methyl (1S,2R,4S,5R,6R)-6-(diethylcarbamoyl)-4,6-diphenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Phenomenex chiral INA Hexanes / 2-Propanol (90:10) tᵣ (minor) = 11.45, tᵣ (major) = 12.75 >99% rsc.org
Methyl (1S,2R,4S,5R,6R)-4-([1,1'-biphenyl]-4-yl)-6-(diethylcarbamoyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Phenomenex chiral INA Hexanes / 2-Propanol (85:15) tᵣ (major) = 16.91, tᵣ (minor) = 21.80 >99% rsc.org

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Azabicyclo[3.1.0]hexanes

The synthesis of the azabicyclo[3.1.0]hexane core has been a subject of intense research, with a growing emphasis on sustainability, efficiency, and stereoselectivity. Modern synthetic chemistry is moving away from harsh reagents and multi-step procedures towards greener, more atom-economical alternatives.

A significant advancement is the development of multicomponent reactions (MCRs). One such novel method involves a three-component reaction between an aryl aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride in water. acs.org This approach is notable for its eco-friendliness, high yields, and the absence of any catalyst or organic solvents, representing a significant step forward in green chemistry. acs.org

Transition-metal-free reactions are also gaining prominence. A recently developed intermolecular reaction of 2-(2′-ketoalkyl)-1,3-indandiones with (1-azidovinyl)benzenes provides a highly diastereoselective route to complex, 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes. acs.orgnih.govacs.org This method is valued for its operational simplicity and its ability to construct highly functionalized derivatives in moderate to good yields. acs.orgnih.gov

Catalytic methods continue to evolve, with a focus on reducing catalyst loading and improving stereocontrol. Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can now be achieved with catalyst loadings as low as 0.005 mol %. acs.org By carefully selecting the catalyst and hydrolysis conditions, either the exo- or endo-diastereomer can be selectively formed, demonstrating the practicality of this method for creating specific stereoisomers on a gram scale without the need for chromatographic purification. acs.orgbeilstein-archives.org Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes have been established as a reliable and highly diastereoselective method for accessing the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgnih.gov

These emerging synthetic strategies provide powerful tools for chemists to build libraries of diverse azabicyclo[3.1.0]hexane derivatives for further investigation.

Table 1: Comparison of Modern Synthetic Methodologies for Azabicyclo[3.1.0]hexane Derivatives

MethodologyKey FeaturesReactants/CatalystSustainability AspectsReference(s)
Three-Component Reaction Single step, high yield, catalyst-freeAryl aldehydes, malononitrile, hydroxylamine hydrochlorideReaction in water, no organic solvents, high atom economy acs.org
Intermolecular Annulation Transition-metal-free, high diastereoselectivity2-(2′-ketoalkyl)-1,3-indandiones, (1-azidovinyl)benzenesAvoids transition metal catalysts acs.orgnih.govacs.org
Dirhodium(II)-Catalyzed Cyclopropanation Low catalyst loading, high diastereoselectivity, scalableN-Boc-2,5-dihydropyrrole, ethyl diazoacetate, Dirhodium(II) catalystsVery low catalyst concentration reduces metal waste acs.orgbeilstein-archives.org
1,3-Dipolar Cycloaddition High diastereoselectivity, mild conditionsAzomethine ylides, cyclopropenesEfficient bond formation under mild conditions beilstein-journals.orgnih.gov

Advanced Computational Approaches for Rational Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of novel compounds before their synthesis. For the azabicyclo[3.1.0]hexane scaffold, these approaches are crucial for understanding reaction mechanisms and predicting biological activity.

Density Functional Theory (DFT) has been extensively used to study the mechanisms of cycloaddition reactions that form the azabicyclo[3.1.0]hexane ring system. beilstein-journals.orgnih.gov These calculations help to elucidate the transition states and stereochemical outcomes of reactions, such as the 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes. beilstein-journals.orgnih.govsemanticscholar.org Studies have revealed that these reactions are often controlled by the HOMO-LUMO interactions between the reactants, and computational predictions of stereoselectivity are consistent with experimental results. beilstein-journals.orgnih.gov

In the context of drug design, in silico tools are vital. Virtual screening of large compound libraries against specific biological targets can identify potential hits containing the azabicyclo[3.1.0]hexane core. For instance, computational methods were used to design analogs of the antiviral drug nirmatrelvir, which features an azabicyclo[3.1.0]hexane fragment, to improve its binding affinity to the main protease of SARS-CoV-2. japsonline.com Similarly, preliminary in silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) analyses are now routinely performed on newly synthesized derivatives to predict their drug-like properties and guide further optimization. nih.govmdpi.com These computational predictions help to prioritize which compounds should be synthesized and tested, saving significant time and resources.

Exploration of New Biological Targets and Mechanisms for 1-Azabicyclo[3.1.0]hexane, 5-phenyl- Derivatives

The rigid azabicyclo[3.1.0]hexane scaffold is ideal for orienting pharmacophoric groups in three-dimensional space, making its derivatives promising candidates for a range of biological targets. acs.org Research is actively uncovering new therapeutic areas for these compounds, particularly in oncology.

A recent and highly significant development is the investigation of 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexane derivatives as potential anticancer agents. acs.orgnih.gov Preliminary biological studies have shown that specific compounds from this class exhibit cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-468 (triple-negative breast cancer). acs.orgnih.gov For example, one difluoro-substituted derivative showed an IC₅₀ value of 37 µM against the MDA-MB-468 cell line and was found to induce apoptosis. acs.org

Beyond cancer, derivatives of the parent azabicyclo[3.1.0]hexane scaffold have been identified as inhibitors of other important enzymes. Compounds in one series have shown potent and selective inhibitory activity against diacylglycerol acyltransferase-1 (DGAT-1), an enzyme implicated in metabolic disorders. documentsdelivered.com Another class of derivatives has been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes. nih.gov The antimalarial activity of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives has also been evaluated against Plasmodium falciparum. nih.gov

Mechanistic studies are beginning to shed light on how these compounds exert their biological effects. For several cytotoxic derivatives, the mechanism involves the perturbation of the cell cycle, leading to an accumulation of cells in the SubG1 and G0/G1 phases, and the induction of apoptosis. researchgate.net

Table 2: Investigated Biological Targets for Azabicyclo[3.1.0]hexane Derivatives

Derivative ClassBiological Target/ActivityCell Lines / ModelKey FindingsReference(s)
1,3-Dicarbonyl Fused 5-phenyl-1-azabicyclo[3.1.0]hexanes Cytotoxicity / Apoptosis InductionHeLa, MDA-MB-468 (TNBC)A difluoro-substituted compound showed an IC₅₀ of 37 µM against MDA-MB-468. acs.orgnih.gov
Spiro-fused Azabicyclo[3.1.0]hexanes Antiproliferative ActivityJurkat, K-562, HeLa, Sk-mel-2IC₅₀ values ranging from 2 to 10 μM; caused cell cycle arrest. researchgate.net
General Azabicyclo[3.1.0]hexane Derivatives Diacylglycerol Acyltransferase-1 (DGAT-1) InhibitionHuman DGAT-1 enzyme assayIdentified potent and selective inhibitors with good microsomal stability. documentsdelivered.com
Conformationally Rigid Azabicyclo[3.1.0]hexane Derivatives Dipeptidyl Peptidase-IV (DPP-IV) InhibitionDPP-IV enzyme assayExplored as novel inhibitors for type 2 diabetes. nih.gov
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylates Antimalarial ActivityP. falciparum (K1 strain)Evaluated for in vitro activity against a drug-resistant malaria strain. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

To fully exploit the therapeutic potential of the 1-azabicyclo[3.1.0]hexane scaffold, modern drug discovery workflows increasingly rely on the integration of combinatorial chemistry and high-throughput screening (HTS). This combination allows for the rapid generation and evaluation of large libraries of related compounds to identify initial lead structures.

The synthetic methodologies being developed for azabicyclo[3.1.0]hexanes are often designed with combinatorial applications in mind. For example, a method for the parallel synthesis of a library of multiply substituted oxazolidinones uses a 1-azabicyclo[3.1.0]hexane derivative as a key starting material. nih.govresearchgate.net This approach allows for the introduction of diversity at three different positions, quickly generating a 27-member compound array with minimal purification. nih.gov The potential to functionalize synthetic products to generate a "library of 3-azabicyclo[3.1.0]hexane frameworks" is a frequently highlighted advantage of new synthetic routes. researchgate.net

Once these libraries are created, HTS campaigns can be launched to screen them against a wide array of biological targets. While specific HTS campaigns focused solely on 1-azabicyclo[3.1.0]hexane, 5-phenyl- are not widely published, the general strategy is a cornerstone of modern pharmaceutical research. Lead generation strategies for many clinical candidates often begin with random or directed HTS from which initial hits are identified and then optimized. researchgate.net The unique three-dimensional nature of the azabicyclo[3.1.0]hexane scaffold makes it an attractive candidate for inclusion in screening libraries, as its rigidity and defined vectoral presentation of substituents can lead to highly specific and potent interactions with protein targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-phenyl-1-azabicyclo[3.1.0]hexane?

  • Answer: Two primary approaches are used:

  • Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, yielding high diastereoselectivity .
  • Base-mediated ring expansions of pyrrolidine derivatives via 1-azabicyclo[3.1.0]hexane intermediates, as demonstrated by Hayashi et al. using sodium ethoxide in ethanol .
    • Key validation techniques include NMR spectroscopy and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. How can the stability of 1-azabicyclo[3.1.0]hexane intermediates be assessed under basic conditions?

  • Answer: Controlled experiments in sodium ethoxide/ethanol solutions show that the bicyclic system remains intact during hydrolysis, with stability confirmed via HPLC and mass spectrometry . This stability is critical for designing multi-step syntheses involving ring expansions .

Advanced Research Questions

Q. What biosynthetic pathways incorporate the 1-azabicyclo[3.1.0]hexane moiety into natural products?

  • Answer: Nonribosomal peptide synthetases (NRPS) catalyze the incorporation of this scaffold using specialized enzymes like sugar aminotransferases. For example, Streptomyces species employ AmCP (amino-group carrier proteins) to synthesize aziridine precursors, which cyclize to form the bicyclic structure . Stereochemical control at the aziridine stage (e.g., C6 configuration) dictates biological activity in metabolites like ficellomycin .

Q. How do stereochemical variations in the bicyclic core influence bioactivity?

  • Answer: Molecular dynamics simulations and X-ray crystallography reveal that stereochemistry at the aziridine junction (e.g., C6 in DADH precursors) alters the spatial orientation of the bicyclic ring, modulating interactions with biological targets such as DNA or enzymes. Mutagenesis studies in Streptomyces enzymes (e.g., Fic25) demonstrate that residue substitutions enhance stereoselectivity and activity .

Q. What strategies resolve contradictions in reactivity data for 1-azabicyclo[3.1.0]hexane derivatives?

  • Answer: Discrepancies in ring-opening reactions (e.g., acid vs. base sensitivity) are addressed through mechanistic studies:

  • Kinetic isotope effects and DFT calculations identify transition states favoring either C-N bond cleavage or cyclopropane ring opening .
  • Isotopic labeling (e.g., 15N^{15}\text{N}) tracks nitrogen migration during rearrangements, clarifying competing pathways .

Methodological Considerations

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Answer:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for mapping ring junctions and phenyl group orientation .
  • X-ray crystallography resolves absolute stereochemistry, particularly for chiral centers in the bicyclic framework .
  • High-resolution mass spectrometry (HRMS) confirms molecular formulae and detects trace intermediates .

Q. How can computational models predict regioselectivity in cyclopropanation reactions?

  • Answer: Density functional theory (DFT) simulations analyze transition-state energies to predict whether palladium catalysts favor endo or exo cyclopropanation. Solvent effects (e.g., ethanol vs. DMF) are modeled using implicit solvation to optimize diastereoselectivity .

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